10-Aminocamptothecin

Catalog No.
S579493
CAS No.
86639-63-6
M.F
C20H17N3O4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Aminocamptothecin

CAS Number

86639-63-6

Product Name

10-Aminocamptothecin

IUPAC Name

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1

InChI Key

MVUUMBZAHAKPKQ-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Synonyms

10-amino-20(S)-camptothecin, 10-amino-CPT, 10-aminocamptothecin, 10-aminocamptothecin, (R)-isomer, 10-aminocamptothecin, (S)-isomer

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O

Cytotoxic Activity and Mechanism of Action

Similar to camptothecin, 10-AC exhibits cytotoxic activity against various cancer cell lines. Its mechanism of action involves targeting topoisomerase I, an enzyme essential for DNA replication and repair. 10-AC stabilizes the formation of a DNA-topoisomerase I complex, leading to DNA strand breaks and ultimately cell death [].

Improved Solubility and Delivery Strategies

One of the main advantages of 10-AC over camptothecin is its improved water solubility. This allows for the development of formulations that are easier to administer and less likely to cause side effects associated with the use of organic solvents in traditional camptothecin formulations [].

Researchers have also explored various strategies to enhance the delivery of 10-AC to tumor cells. These include:

  • Pro-drug development: Pro-drugs are inactive forms of a drug that are converted into the active form once they reach the target site. This approach aims to improve the drug's stability and targeting, potentially reducing side effects [].
  • Nanoparticle-based delivery systems: Nanoparticles can be used to encapsulate 10-AC and deliver it specifically to tumor cells, minimizing exposure to healthy tissues [].

10-Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid extracted from the plant Camptotheca acuminata. The compound is recognized for its structural similarity to camptothecin, featuring a nitrogen atom at the 10 position of the camptothecin scaffold. Its molecular formula is C20H17N3O4C_{20}H_{17}N_{3}O_{4} with a molecular weight of approximately 363.37 g/mol . This compound has garnered attention due to its potential as an antitumor agent, particularly through its action as a topoisomerase I inhibitor, which interferes with DNA replication and transcription processes in cancer cells.

9-Aminocamptothecin acts as a topoisomerase I inhibitor [, ]. Topoisomerases are enzymes that help manage the complex structure of DNA during replication and cell division. By inhibiting topoisomerase I, 9-Aminocamptothecin disrupts DNA replication, leading to cell death in cancer cells [].

  • Cytotoxicity: Both natural camptothecins, including 9-Aminocamptothecin, exhibit cytotoxicity, meaning they can be toxic to healthy cells as well as cancer cells [].
  • Limited data: Further research is needed to fully understand the safety profile of 9-Aminocamptothecin, particularly its potential side effects and interactions with other medications [].
Typical of camptothecin derivatives. Key reactions include:

  • Hydrolysis: The compound can hydrolyze to form its carboxylate form, which is less biologically active. The hydrolysis kinetics are influenced by factors such as pH and the presence of serum proteins like human serum albumin, which can stabilize the lactone form .
  • Reduction: 10-Aminocamptothecin can participate in reduction reactions, potentially converting into other analogs through catalytic hydrogenation or other reductive processes .
  • Functionalization: The amino group at position 10 allows for further chemical modifications, including alkylation or acylation, which can enhance its pharmacological properties.

The biological activity of 10-Aminocamptothecin primarily revolves around its ability to inhibit topoisomerase I. This enzyme is crucial for DNA unwinding during replication. By stabilizing the topoisomerase I-DNA complex, 10-Aminocamptothecin induces DNA damage, leading to apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .

Several synthesis methods have been reported for 10-Aminocamptothecin:

  • Direct Amination: Starting from camptothecin, amination can be achieved using reagents such as ammonia or amines under controlled conditions to introduce the amino group at the 10 position.
  • Nitration followed by Reduction: Camptothecin can be nitrated at specific positions and subsequently reduced to yield 10-Aminocamptothecin .
  • One-Step Synthesis: Recent methodologies have focused on developing one-step synthesis routes that streamline the production process while maintaining high yields.

The primary application of 10-Aminocamptothecin lies in oncology as a chemotherapeutic agent. Its effectiveness against various tumors has been explored in preclinical studies, showing promise for treating cancers resistant to conventional therapies. Additionally, due to its unique structural features, it serves as a valuable scaffold for designing novel anticancer drugs with improved efficacy and reduced side effects.

Interaction studies involving 10-Aminocamptothecin have highlighted its binding affinity with human serum albumin and other plasma proteins. These interactions are crucial as they influence the pharmacokinetics and bioavailability of the drug. Research indicates that the presence of human serum albumin can significantly alter the stability and solubility of 10-Aminocamptothecin in physiological conditions, affecting its therapeutic potential .

Several compounds share structural and functional similarities with 10-Aminocamptothecin. These include:

  • Camptothecin: The parent compound known for its potent topoisomerase I inhibitory activity but limited water solubility.
  • 9-Aminocamptothecin: Another derivative that exhibits similar biological activities but differs in structure and solubility characteristics.
  • SN38 (7-Ethyl-10-hydroxycamptothecin): A more soluble and potent derivative used clinically; it has shown superior stability compared to other analogs.

Comparison Table

CompoundTopoisomerase I InhibitionWater SolubilityClinical Status
10-AminocamptothecinYesModeratePreclinical
CamptothecinYesLow (2.5×10−3 mg/ml)Investigational
9-AminocamptothecinYesModerateInvestigational
SN38YesHighApproved

The uniqueness of 10-Aminocamptothecin lies in its specific amino substitution at the 10 position, which may confer distinct pharmacological properties compared to other camptothecin derivatives. This modification could lead to variations in efficacy and safety profiles when developed into therapeutic agents.

XLogP3

0.3

Dates

Modify: 2023-08-15

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